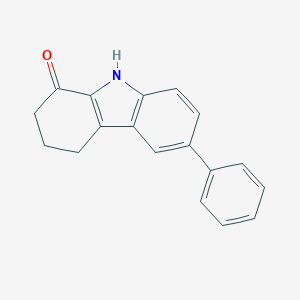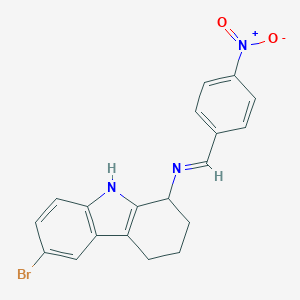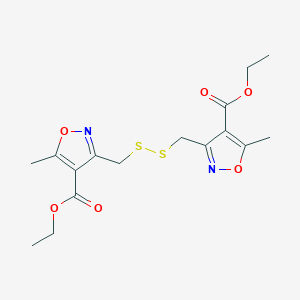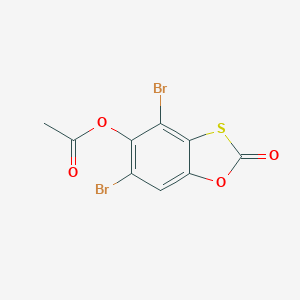![molecular formula C11H11NO2 B421401 [5-(4-Amino-phenyl)-furan-2-yl]-methanol CAS No. 54146-51-9](/img/structure/B421401.png)
[5-(4-Amino-phenyl)-furan-2-yl]-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-Amino-phenyl)-furan-2-yl]-methanol: is an organic compound that features a furan ring substituted with a 4-amino-phenyl group and a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Amino-phenyl)-furan-2-yl]-methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution with 4-Amino-phenyl Group:
Introduction of the Methanol Group: The methanol group can be introduced through a reduction reaction, where a suitable reducing agent such as sodium borohydride is used to reduce a carbonyl precursor to the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [5-(4-Amino-phenyl)-furan-2-yl]-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the phenyl group, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted furans, phenyl derivatives, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[5-(4-Amino-phenyl)-furan-2-yl]-methanol: has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents due to its unique structure and reactivity.
Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of [5-(4-Amino-phenyl)-furan-2-yl]-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
[5-(2-Amino-phenyl)-furan-2-yl]-methanol: Similar structure but with the amino group in a different position.
[5-(4-Amino-phenyl)-furan-2-yl]-ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
- The specific positioning of the amino and methanol groups in [5-(4-Amino-phenyl)-furan-2-yl]-methanol provides unique reactivity and interaction profiles compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[5-(4-aminophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6,13H,7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRYIWSQXZECGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 5-(acetyloxy)-2-({[amino(imino)methyl]sulfanyl}methyl)-6-bromo-1-(4-bromophenyl)-1H-indole-3-carboxylate](/img/structure/B421320.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B421322.png)

![3-benzyl-8-(1-cyclopenten-1-yl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421326.png)
![2-[(4-Anilino-5-cyano-6-oxo-1,6-dihydropyridin-3-yl)methylene]malononitrile](/img/structure/B421327.png)
![9-[2-(Dibenzylamino)ethyl]-6-nitro-3,4-dihydrocarbazol-1(2H)-one](/img/structure/B421328.png)
![3-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile](/img/structure/B421329.png)

![1,2-Cyclohexanedione 1-{[4-(benzyloxy)phenyl]hydrazone}](/img/structure/B421334.png)
![3-(1-azepanylacetyl)-8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421335.png)

![2-Cyclohexyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-ol](/img/structure/B421342.png)
![ethyl 2-({N-[3-(diethylamino)propyl]glycyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B421344.png)

